Epipregnanolone

Vue d'ensemble

Description

Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, 3β,5β-tetrahydroprogesterone, or 3β,5β-THP, is an endogenous neurosteroid . It acts as a negative allosteric modulator of the GABA A receptor and reverses the effects of potentiators like allopregnanolone .

Synthesis Analysis

This compound is biosynthesized from progesterone by the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as the intermediate in this two-step transformation . Allopregnanolone, a 3α,5α‐progesterone metabolite, acts as a potent allosteric modulator of the γ‐aminobutyric acid type A receptor .

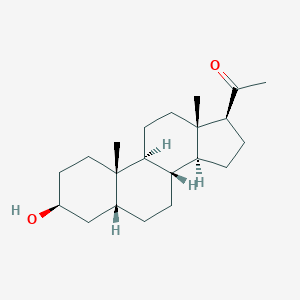

Molecular Structure Analysis

This compound is the 3β-stereoisomer of 3-hydroxy-5β-pregnan-20-one . It has a role as a human metabolite and a mouse metabolite. It is a 3-hydroxy-5β-pregnan-20-one and a 3β-hydroxy steroid .

Chemical Reactions Analysis

This compound is a positive modulator of the IGABA with EC 50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . Epi-induced potentiation of the IGABA was more potent at low vs. high GABA concentrations .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . Its IUPAC name is 1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone .

Applications De Recherche Scientifique

Modulation of GABA(A) Receptors

- Epipregnanolone acts as a positive modulator of GABA-induced chloride current in rat cerebellar and hippocampus neurons. It exhibits dual effects on the current, increasing it in control solutions while decreasing the stimulatory effect of allopregnanolone (Bukanova et al., 2021).

Interaction with Neurosteroids

- It influences the modulation of rapid tolerance to ethanol by neurosteroids, affecting tolerance to motor impairing and hypothermic effects of ethanol in mice. This suggests a complex interaction with other neurosteroids in modulating responses to substances like ethanol (Barbosa & Morato, 2007).

Role in Anesthesia and Analgesia

- This compound affects T-type calcium channel isoforms, impacting hypnotic and anesthetic effects. Its differential effects across T-channel isoforms due to their expression in thalamocortical circuitry suggest its potential as a novel hypnotic or adjuvant to volatile anesthetic agents (Coulter et al., 2021).

Neurosteroid Modulation in Pregnancy

- Changes in levels of this compound during pregnancy have been observed, indicating its role in pregnancy-related physiological processes. The study of its isomers in pregnant women suggests a stabilizing role during pregnancy, which may counterbalance stimulating effects of other hormones like estradiol (Pařízek et al., 2005).

Inhibition of Voltage-Gated Calcium Channels

- This compound may contribute to spinally mediated analgesia by inhibiting multiple voltage-gated calcium channels. This suggests its potential application in pain therapies, especially in the perioperative period (Joksimovic et al., 2019).

Modulation of Ethanol Intake and Behavior

- Studies indicate that this compound can modulate ethanol intake patterns in male C57BL/6J mice, highlighting its influence on regulatory processes governing drinking behavior (Ford et al., 2005).

Influence on Development of Tolerance to Substances

- This compound's interaction with other neurosteroids can influence the development of tolerance to substances like ethanol, suggesting its role in neuropharmacological responses and potential applications in addiction studies (Barbosa & Morato, 2002).

Impact on GABAA Receptor Function

- Chronic administration of this compound affects GABAA receptor modulatory sites in chick optic lobe synaptic membranes, indicating its potential role in neurodevelopment and receptor modulation (Pignataro & Plazas, 2001).

Mécanisme D'action

Target of Action

Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, 3β,5β-tetrahydroprogesterone, or 3β,5β-THP, is an endogenous neurosteroid . Its primary targets are the GABA A receptors , where it acts as a negative allosteric modulator . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound interacts with its targets, the GABA A receptors, by acting as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s affinity for its ligand. As a result, it reverses the effects of potentiators like allopregnanolone .

Biochemical Pathways

This compound is biosynthesized from progesterone through a two-step transformation involving the enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this process is 5β-dihydroprogesterone .

Pharmacokinetics

A validated, fast, and specific assay has been developed that allows for simultaneous quantification of blood serum concentrations of this compound and other related steroids . This could potentially provide valuable insights into the ADME properties of this compound in future studies.

Result of Action

This compound has a dual effect on the GABA-induced chloride current (IGABA). It increases the current in the control solution and decreases the stimulatory effect of allopregnanolone . This modulation of IGABA has important implications for neuronal excitability and neurotransmission.

Orientations Futures

Research is ongoing to understand the full potential of Epipregnanolone. For instance, a study showed that Epi has a dual effect on the IGABA increasing the current in the control solution and decreasing the stimulatory effect of ALLO . Another study discusses new and future directions in neurosteroid therapeutics, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone .

Propriétés

IUPAC Name |

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-GRWISUQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155766 | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

128-21-2 | |

| Record name | Epipregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epipregnanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIPREGNANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

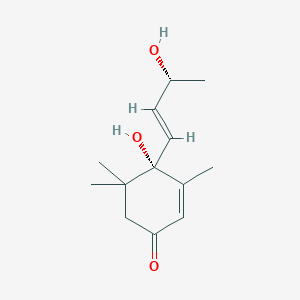

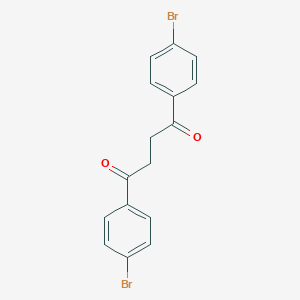

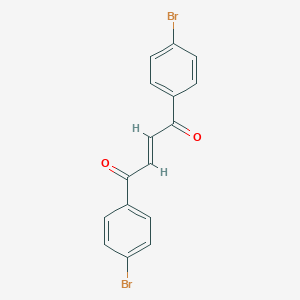

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)